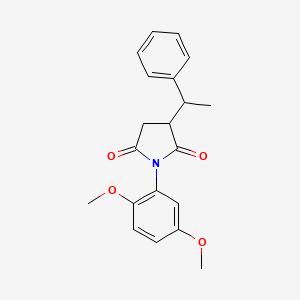
1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)-2,5-pyrrolidinedione, commonly known as MDPV, is a synthetic cathinone that has gained popularity as a designer drug in recent years. It belongs to the class of psychoactive substances known as bath salts, which are synthetic derivatives of cathinone.
Wirkmechanismus
MDPV works by blocking the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a surge of euphoria and stimulation, as well as increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects
MDPV has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, as well as cause vasoconstriction and bronchodilation. It has also been linked to the release of stress hormones such as cortisol and adrenaline.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has been used in a number of lab experiments to study its effects on the central nervous system. Its ability to block the reuptake of dopamine, norepinephrine, and serotonin makes it a valuable tool for studying the role of these neurotransmitters in the brain. However, its potency and potential for abuse make it a challenging substance to work with in the lab.
Zukünftige Richtungen
There are a number of future directions for research on MDPV. One area of interest is its potential as a treatment for depression and other mood disorders. Its ability to increase levels of dopamine, norepinephrine, and serotonin in the brain may make it a promising candidate for these conditions. Another area of interest is its potential as a tool for studying the role of neurotransmitters in addiction and substance abuse. Finally, there is a need for further research on the long-term effects of MDPV use, particularly on the brain and other organs.
Wissenschaftliche Forschungsanwendungen
MDPV has been extensively studied for its effects on the central nervous system. It has been found to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This has been linked to its stimulant and euphoric effects.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(14-7-5-4-6-8-14)16-12-19(22)21(20(16)23)17-11-15(24-2)9-10-18(17)25-3/h4-11,13,16H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYSRYCQDCHSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3-bromophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3889197.png)
![2-[2-(2-fluorophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3889201.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3889211.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B3889214.png)
![3-(2-methoxyphenyl)-2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B3889215.png)
![5-[(4-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B3889223.png)
![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3889236.png)
![2-bromo-N-[4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3889244.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)-6'-isobutoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]](/img/structure/B3889250.png)
![N,N-dibutyl-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3889257.png)

![5-[(benzyloxy)methyl]-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran](/img/structure/B3889279.png)
![6-chloro-3-[3-(2-furyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3889299.png)
![3-anilino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3889304.png)